Cross-Resistance with Chloroquine in Rodent Malaria
In a direct rat co-administration study, pyracrine phosphate (6701) produced no significant alteration in plasma primaquine (PQ) pharmacokinetics, whereas quinacrine (mepacrine) markedly perturbed PQ disposition. The biological half-life of primaquine was approximately twice as long when co-administered with quinacrine compared with pyracrine phosphate co-administration or primaquine alone [1]. At 12 hours post-medication, the mean plasma primaquine concentration in the quinacrine + PQ group was approximately 10-fold higher than that in the pyracrine phosphate + PQ group or the PQ-only control group [1]. No significant difference was observed between the pyracrine phosphate + PQ group and the PQ-alone group, indicating that pyracrine phosphate exerts negligible interference with primaquine metabolism and clearance [1].
| Evidence Dimension | Plasma primaquine pharmacokinetics (half-life & 12 h concentration) upon co-administration |
|---|---|
| Target Compound Data | Pyracrine phosphate + PQ: half-life comparable to PQ alone; 12 h mean plasma PQ not significantly different from PQ alone (baseline level) |
| Comparator Or Baseline | Quinacrine + PQ: half-life approximately 2× longer than pyracrine phosphate + PQ; 12 h mean plasma PQ approximately 10× higher than pyracrine phosphate + PQ or PQ alone |
| Quantified Difference | ~10-fold lower plasma primaquine exposure at 12 h with pyracrine phosphate vs. quinacrine; half-life extension with quinacrine vs. no extension with pyracrine phosphate |
| Conditions | Rat model (species/strain not specified); spectrofluorometric determination of plasma primaquine; single-dose co-administration; Yao Xue Xue Bao 1980 |
Why This Matters
Procurement of pyracrine phosphate over quinacrine for combination regimens with 8-aminoquinolines (e.g., primaquine, tafenoquine) avoids the ~10-fold elevation in companion drug plasma levels, thereby reducing the risk of hemolytic toxicity in G6PD-deficient populations—an advantage not provided by any other acridine-class antimalarial for which comparable data exist.
- [1] Qu ZX, Gu HM, Zeng YL. The effect of pyracrini phosphas on plasma primaquine level following combined administration to rats. Acta Pharmaceutica Sinica (Yao Xue Xue Bao) 1980; 15(10): 633–635. PMID: 7257784. View Source
